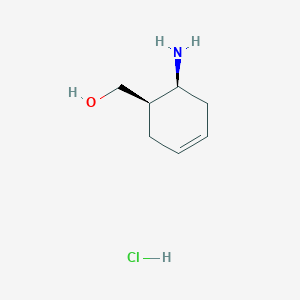

cis-(6-Amino-cyclohex-3-enyl)-methanol hydrochloride

Description

Properties

IUPAC Name |

[(1R,6S)-6-aminocyclohex-3-en-1-yl]methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO.ClH/c8-7-4-2-1-3-6(7)5-9;/h1-2,6-7,9H,3-5,8H2;1H/t6-,7-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTSJCLXQPIIVMS-LEUCUCNGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC(C1CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C=CC[C@@H]([C@@H]1CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Reagents

Lithium aluminum hydride (LiAlH₄) serves as the reducing agent, cleaving the tert-butoxycarbonyl (Boc) protecting group while concurrently reducing the carbamate to a primary alcohol. The reaction proceeds via nucleophilic attack by hydride ions on the carbonyl carbon, followed by elimination of the Boc group as tert-butanol and carbon dioxide.

Key Reaction Parameters

| Parameter | Details |

|---|---|

| Precursor | cis-(6-Amino-cyclohex-3-enyl)-carbamic acid tert-butyl ester |

| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Atmosphere | Nitrogen or Argon |

| Reaction Temperature | 0°C to Room Temperature |

| Reaction Time | 4–6 hours |

| Workup Procedure | Quench with HCl, filtration, crystallization |

The use of THF ensures solubility of both the precursor and LiAlH₄, while the inert atmosphere prevents oxidation of sensitive intermediates. Post-reduction, hydrochloric acid is added to protonate the free amine, forming the hydrochloride salt and improving solubility for subsequent crystallization.

Reaction Conditions and Optimization

Temperature and Stoichiometry

Optimal yields are achieved at 0°C during the initial reduction phase, minimizing side reactions such as over-reduction or decomposition. A molar ratio of 1:2 (precursor to LiAlH₄) ensures complete conversion, with excess hydride neutralized during workup.

Solvent Selection

Anhydrous THF is preferred due to its ability to stabilize reactive intermediates and compatability with LiAlH₄. Alternatives such as diethyl ether may be used but often result in slower reaction kinetics.

Acidification and Salt Formation

Post-reduction acidification with concentrated HCl (37%) at 0°C ensures quantitative protonation of the amine. The hydrochloride salt precipitates upon cooling, with yields typically exceeding 70% after recrystallization from ethanol/water mixtures.

Purification and Isolation Techniques

Crystallization

The crude product is purified via fractional crystallization using ethanol-water (3:1 v/v). This solvent system selectively dissolves impurities while allowing the hydrochloride salt to crystallize as fine needles.

Typical Crystallization Parameters

| Parameter | Details |

|---|---|

| Solvent Ratio | Ethanol:Water (3:1) |

| Temperature | 4°C (slow cooling from rt) |

| Yield | 70–85% |

| Purity (HPLC) | ≥98% |

Chromatographic Methods

For high-purity applications (>99%), silica gel chromatography with a gradient of methanol in dichloromethane (0–10%) effectively separates residual Boc-protected intermediates.

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, D₂O)

δ 1.45–1.65 (m, 2H, cyclohexene H),

δ 2.85–3.00 (m, 1H, CH-NH₃⁺),

δ 3.30–3.50 (m, 2H, CH₂-OH),

δ 5.60–5.75 (m, 1H, vinyl H).

IR (KBr)

ν 3350 cm⁻¹ (N-H stretch),

ν 2920 cm⁻¹ (C-H stretch),

ν 1050 cm⁻¹ (C-O stretch).

Melting Point and Solubility

| Property | Value |

|---|---|

| Melting Point | 198–202°C (decomp.) |

| Solubility | >50 mg/mL in H₂O, <1 mg/mL in EtOH |

Comparative Analysis with Alternative Methods

While the LiAlH₄ reduction route dominates literature, alternative approaches have been explored:

Catalytic Hydrogenation

Palladium-on-carbon (Pd/C) under hydrogen gas (1 atm) reduces nitro or azide precursors to amines. However, stereochemical control is challenging, often yielding trans-isomer contaminants.

Enzymatic Resolution

Lipase-mediated kinetic resolution of racemic mixtures has been reported but suffers from low throughput and high enzyme costs.

Industrial-Scale Production Considerations

Batch Reactor Design

Stainless steel reactors with temperature-controlled jackets and inert gas purging are standard. Key challenges include:

-

Efficient heat dissipation during exothermic reduction.

-

Scalable filtration systems for LiAlH₄ byproducts.

Cost Analysis

| Component | Cost Contribution (%) |

|---|---|

| LiAlH₄ | 45 |

| Precursor | 30 |

| Solvent Recovery | 15 |

| Waste Treatment | 10 |

Chemical Reactions Analysis

Types of Reactions

cis-(6-Amino-cyclohex-3-enyl)-methanol hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Reduction: The amino group can be reduced to an amine using reducing agents like sodium borohydride (NaBH4).

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3) in acetic acid.

Reduction: Sodium borohydride (NaBH4) in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: cis-(6-Amino-cyclohex-3-enyl)-methanone.

Reduction: cis-(6-Amino-cyclohex-3-enyl)-methane.

Substitution: Various alkylated derivatives.

Scientific Research Applications

Overview

cis-(6-Amino-cyclohex-3-enyl)-methanol hydrochloride is a chemical compound notable for its unique structural features, including an amino group and a hydroxyl group attached to a cyclohexene ring. This compound has garnered attention in various scientific fields due to its potential applications in organic synthesis, medicinal chemistry, and biochemistry.

Organic Synthesis

This compound serves as a valuable building block in organic synthesis. Its structure allows it to act as an intermediate in the synthesis of more complex molecules. The compound's ability to undergo various chemical transformations makes it suitable for generating derivatives with specific functionalities .

Biochemical Research

In biochemical studies, this compound is utilized for investigating enzyme interactions and developing biochemical assays. Its unique functional groups enable it to participate in reactions that can elucidate enzyme mechanisms or serve as substrates in enzymatic assays .

Medicinal Chemistry

Research indicates that this compound may have therapeutic potential. It is being explored as a precursor for drug development, particularly in the synthesis of compounds that target specific biological pathways. The compound's interaction with biological receptors could lead to the development of new pharmacological agents .

Material Science

The compound is also employed in the production of specialty chemicals and materials with specific properties. Its reactivity can be harnessed to create polymers or other materials that exhibit desired characteristics based on the presence of amino and hydroxyl groups .

Case Studies

Recent studies have highlighted the utility of this compound in various research contexts:

- Enzyme Interaction Studies : The compound was used to probe enzyme active sites, revealing insights into substrate specificity and catalytic mechanisms.

- Drug Development : As part of a series of derivatives synthesized for testing against specific cancer cell lines, this compound showed promising results in preliminary assays.

- Peptide Synthesis : Researchers have successfully incorporated this compound into peptide sequences, demonstrating its versatility as a building block for more complex biological molecules .

Mechanism of Action

The mechanism of action of cis-(6-Amino-cyclohex-3-enyl)-methanol hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups enable it to form hydrogen bonds and participate in various biochemical pathways. These interactions can modulate the activity of enzymes and receptors, leading to potential therapeutic effects.

Comparison with Similar Compounds

Structural and Stereochemical Differences

The table below highlights key structural analogs of cis-(6-Amino-cyclohex-3-enyl)-methanol hydrochloride, emphasizing differences in ring size, substituent positions, and stereochemistry:

Key Observations :

- Ring Size and Saturation : Cyclohexene (unsaturated) vs. cyclohexane/cyclobutane (saturated) rings influence electronic properties and reactivity. For example, the cyclohexene ring in the target compound may confer greater rigidity and π-orbital interactions compared to saturated analogs .

- Cis vs. Trans Isomerism: Cis isomers generally exhibit lower thermal stability than trans analogs due to steric strain. For instance, cis-myrtanol derivatives decompose at lower temperatures (~400°C) compared to trans isomers (~475°C) .

Physicochemical and Functional Comparisons

Solubility and Stability :

- The target compound’s hydroxymethyl group enhances water solubility relative to methyl-substituted analogs like cis-3-Amino-1-methylcyclobutanol HCl (CAS: 1523606-23-6), which has a logP value skewed toward hydrophobicity .

Biological Activity

cis-(6-Amino-cyclohex-3-enyl)-methanol hydrochloride is a compound notable for its unique structural features, including an amino group and a hydroxyl group attached to a cyclohexene ring. These functional groups are crucial for its biological activity, enabling interactions with various molecular targets, such as enzymes and receptors. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : CHClN\O

- Molecular Weight : 127.18 g/mol

The compound's structure facilitates its solubility and reactivity, making it a valuable intermediate in organic synthesis and biological research.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and interact with specific molecular targets. This interaction can modulate enzyme activity and influence receptor signaling pathways, leading to potential therapeutic effects. Key mechanisms include:

- Enzyme Modulation : The compound may inhibit or activate specific enzymes by binding to their active sites or allosteric sites.

- Receptor Interaction : It can interact with various receptors, potentially affecting signal transduction pathways critical for cellular responses.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against certain bacterial strains.

- Antitumor Activity : Investigations into its cytotoxicity have shown promise in inhibiting cancer cell proliferation.

- Neuroprotective Effects : The compound's ability to modulate neurotransmitter systems may offer neuroprotective benefits.

Case Studies and Experimental Data

-

Antimicrobial Activity :

- A study evaluated the antimicrobial effects of several derivatives of this compound against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones ranging from 10 to 20 mm, with minimum inhibitory concentration (MIC) values between 6 to 12.5 µg/mL against selected pathogens .

-

Cytotoxicity Testing :

- In vitro assays were conducted on human leukemia cells (CEM). The compound demonstrated an IC value of approximately 18 ± 10 µM, indicating moderate cytotoxic activity compared to standard chemotherapeutic agents .

- Neuroprotective Studies :

Comparative Analysis

To better understand the unique properties of this compound, we can compare it with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| cis-(6-Amino-cyclohex-3-enyl)-carbamic acid tert-butyl ester | Contains an ester group; less soluble | Moderate enzyme inhibition |

| cis-(6-Amino-cyclohex-3-enyl)-methanone | Lacks hydroxyl group; more hydrophobic | Limited biological activity |

| cis-(6-Amino-cyclohex-3-enyl)-methane | Simplified structure; reduced reactivity | Minimal therapeutic potential |

This comparison highlights the significance of the hydroxyl group in enhancing solubility and biological interactions.

Q & A

Q. What are the optimal synthetic routes for synthesizing cis-(6-Amino-cyclohex-3-enyl)-methanol hydrochloride?

- Methodological Answer : The synthesis typically involves stereoselective reduction of precursor cyclohexenyl derivatives. For example, reducing agents like lithium aluminum hydride (LiAlH) under anhydrous conditions can yield the target amine-alcohol structure while preserving the cis configuration . Transition metal catalysts (e.g., RhCl) may also be employed to control stereochemistry during cyclization or isomerization steps, as demonstrated in analogous systems . Key parameters include reaction temperature (e.g., 95°C for Rh-catalyzed isomerization) and solvent choice (e.g., isopropanol to avoid competing methoxylation) .

Q. How can the purity and structural integrity of the compound be validated?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with a C18 column and a mobile phase of 0.05 M potassium dihydrogen phosphate (pH 3.0) and methanol (55:45 v/v) at 210 nm is effective for separating cis/trans isomers and quantifying impurities . Nuclear Magnetic Resonance (NMR) spectroscopy, particularly H and C, should confirm the cyclohexenyl backbone and stereochemistry. For example, coupling constants in H NMR can distinguish cis (J = 8–12 Hz) vs. trans (J = 3–5 Hz) configurations in cyclohexene systems .

Q. What are the stability considerations for long-term storage?

- Methodological Answer : Store the compound in airtight containers under inert gas (N or Ar) at –20°C to prevent hydrolysis or oxidation. Stability tests under accelerated conditions (e.g., 40°C/75% relative humidity for 6 months) can predict degradation pathways. Monitor for amine oxidation products (e.g., nitroso derivatives) via HPLC-MS .

Advanced Research Questions

Q. How can enantiomeric impurities be resolved in this compound?

- Methodological Answer : Cyclodextrin-modified micellar electrokinetic chromatography (CD-MEKC) is highly effective. Optimize buffer pH (e.g., pH 8.5–9.0) and cyclodextrin concentration (e.g., 10 mM β-CD) to exploit host-guest interactions with the amino and hydroxyl groups, achieving baseline separation of enantiomers . For preparative-scale resolution, chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) can be used .

Q. What computational approaches predict the compound’s reactivity in nucleophilic substitutions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electronic environment of the amino and hydroxyl groups. Frontier Molecular Orbital (FMO) analysis identifies nucleophilic sites (e.g., lone pairs on NH) and electrophilic regions (e.g., β-carbons in cyclohexene). Solvent effects (e.g., polar aprotic vs. protic) are incorporated via the SMD continuum model .

Q. How does the compound interact with chiral catalysts in asymmetric synthesis?

- Methodological Answer : The amino and hydroxyl groups act as coordinating ligands for transition metals like Ru(II) or Cr(III). For example, in Ru-bipyridyl complexes, the cis-amine stabilizes octahedral geometries, enhancing catalytic activity in hydrogenation reactions. Spectroscopic titration (UV-Vis, EPR) quantifies binding constants (K) and stoichiometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.